N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Anticancer Antiproliferative Pyrazole-Benzimidazole

N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1401578-54-8) is a synthetic hybrid molecule that fuses benzimidazole and pyrazole pharmacophores. Its structure features a 4-chlorophenyl substituent on the pyrazole ring and a benzimidazol-2-yl carboxamide linkage, placing it within the broad class of heterocyclic carboxamides explored for kinase inhibition and antiproliferative applications.

Molecular Formula C18H14ClN5O
Molecular Weight 351.8 g/mol
Cat. No. B12185875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC18H14ClN5O
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H14ClN5O/c1-24-16(10-15(23-24)11-6-8-12(19)9-7-11)17(25)22-18-20-13-4-2-3-5-14(13)21-18/h2-10H,1H3,(H2,20,21,22,25)
InChIKeyVODCKNKTZUIDPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: Procurement-Relevant Chemical Profile


N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1401578-54-8) is a synthetic hybrid molecule that fuses benzimidazole and pyrazole pharmacophores . Its structure features a 4-chlorophenyl substituent on the pyrazole ring and a benzimidazol-2-yl carboxamide linkage, placing it within the broad class of heterocyclic carboxamides explored for kinase inhibition and antiproliferative applications . The compound is primarily encountered in early-stage medicinal chemistry and screening-library contexts, with a molecular formula of C18H14ClN5O and a molecular weight of 351.8 g/mol .

Why Generic N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Analogs Cannot Be Freely Substituted


The benzimidazole-pyrazole carboxamide scaffold is highly sensitive to substitution patterns; even minor changes to the aryl halide, pyrazole N-alkyl group, or benzimidazole connectivity can shift kinase selectivity profiles or abolish cellular antiproliferative activity [1]. Published series on related pyrazole-benzimidazole conjugates demonstrate that small structural modifications produce IC₅₀ differences exceeding 10-fold against cancer cell lines and can invert selectivity between kinase targets [1]. Therefore, procurement decisions based solely on scaffold similarity without compound-specific validation data risk acquiring a molecule with uncharacterized potency, selectivity, and off-target profile.

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide


Antiproliferative Potency Gap Across Pyrazole-Benzimidazole Positions

No direct, compound-specific quantitative data was found for N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. In the most structurally relevant published series, closely related pyrazole-benzimidazole analogs bearing varying substituents at the pyrazole N-1 and carboxamide positions displayed IC₅₀ values ranging from 4.33 μM to >50 μM against HCT116 colorectal carcinoma cells, confirming that potency is acutely sensitive to the precise substitution pattern [1]. Without experimentally measured IC₅₀ data for the target compound itself, its position within this activity range cannot be determined.

Anticancer Antiproliferative Pyrazole-Benzimidazole

Kinase Selectivity Unknown Relative to Chk2 and c-Kit Benchmarks

Pyrazole-benzimidazole conjugates have been developed as Chk2 inhibitors (IC₅₀ values in nanomolar range for optimized analogs) [1] and as c-Kit inhibitors in patent literature [2], but N-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has no publicly reported kinase inhibition profile. The presence of the 4-chlorophenyl group and the specific N-1 methyl substitution on the pyrazole distinguishes it from both Chk2-optimized 2-biarylbenzimidazoles and c-Kit-targeted N-substituted pyrazolyl-amidyl-benzimidazoles, making potency or selectivity extrapolation unreliable.

Kinase Inhibition Chk2 c-Kit Selectivity

Physicochemical and Stability Baseline Without Comparative Advantage

The target compound has a molecular weight of 351.8 g/mol, 5 hydrogen bond acceptors, and 1 hydrogen bond donor, consistent with oral drug-like space, but no aqueous solubility, logP, metabolic stability, or plasma protein binding data have been reported . In contrast, more advanced pyrazole-benzimidazole leads in the literature have reported solubility > 50 μM and microsomal half-lives > 60 min. Without these parameters, the compound cannot be differentiated from cheaper, better-characterized analogs for hit-to-lead or lead optimization procurement.

Physicochemical Properties Drug-likeness Stability

Appropriate Research Application Scenarios for N-(1H-Benzimidazol-2-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide


Chemical Biology Screening Library Expansion

The compound can serve as a diversity element in a pyrazole-benzimidazole focused library, provided its purity is verified by HPLC and NMR. Its unique substitution pattern (4-chlorophenyl at pyrazole C-3, N-1 methyl, benzimidazol-2-yl carboxamide) adds chemical space coverage not addressed by commercially available pyrazole-benzimidazole carboxamides with alternative N-alkyl or aryl variations. Use is recommended only in phenotypic or target-agnostic screens where library diversity is the primary goal, not when a validated chemical probe is required [1].

Kinase Selectivity Profiling as a Negative Control

Given its structural similarity to known Chk2 and c-Kit inhibitor scaffolds, the compound may be tested in a broad kinase panel to assess whether the 4-chlorophenyl/benzimidazol-2-yl combination confers unexpected selectivity. If it proves inactive across tested kinases (IC₅₀ > 10 μM), it could serve as a negative control in assays involving pyrazole-benzimidazole chemical probes [1].

Synthetic Methodology Development

The compound's synthesis via coupling of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid with 2-aminobenzimidazole is amenable to parallel library synthesis. It can be used as a model substrate for optimizing amide coupling conditions (e.g., HATU, EDCI/HOBt) on heterocyclic amines with poor nucleophilicity, providing a benchmark for reaction yield and purity optimization [1].

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